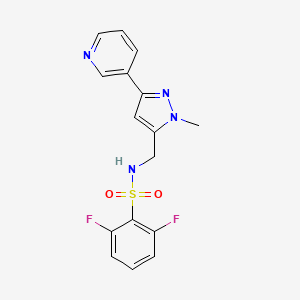

![molecular formula C27H24N2O3S2 B2524600 3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 954296-10-7](/img/structure/B2524600.png)

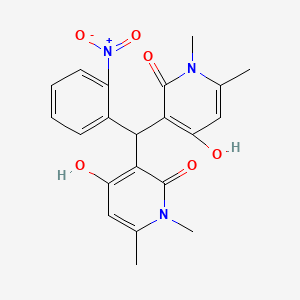

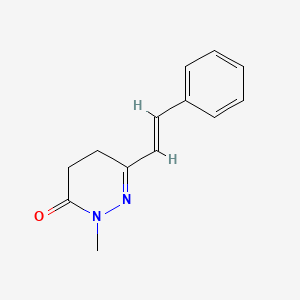

3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole carboxamide . It is part of a novel series of methoxyphenyl thiazole carboxamide derivatives that have been synthesized and evaluated for their cyclooxygenase (COX) suppressant and cytotoxic properties .

Synthesis Analysis

The compound was synthesized as part of a series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis

The molecular structure of the compound was analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . Molecular docking studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes .Chemical Reactions Analysis

The compound was evaluated for its selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques including 1H, 13C-NMR, IR, and HRMS spectrum analysis . The compound was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Applications De Recherche Scientifique

- Findings :

- Findings :

Anti-Inflammatory Activity

Cancer Research

Drug Design and Molecular Docking

Thiazole Derivatives in Medicinal Chemistry

Biophysical Studies

Plant Hormone Research

Mécanisme D'action

Safety and Hazards

The cytotoxicity of these compounds was evaluated against three cancer cell lines: Huh7, MCF-7, and HCT116 . Negligible or very weak activities were observed for all of these compounds except compound 2f, which showed moderate activities with IC 50 values of 17.47 and 14.57 µM against Huh7 and HCT116 cancer cell lines, respectively .

Orientations Futures

The current work aimed to synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their activities on COX enzymes and their cytotoxicity on cancer cell lines . Future studies may focus on further optimizing these compounds to enhance their selectivity and potency against COX enzymes .

Propriétés

IUPAC Name |

3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S2/c1-32-22-15-9-8-14-20(22)23-21(25(30)28-19-12-6-3-7-13-19)17-33-26-24(23)34-27(31)29(26)16-18-10-4-2-5-11-18/h2-15,21,23H,16-17H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWFGVJGKXXAOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CSC3=C2SC(=O)N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)

![N-(4-isopropylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2524529.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2524530.png)

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)